2-Fluoro-5-sulfanylbenzoic acid
Overview
Description
2-Fluoro-5-sulfanylbenzoic acid is an organic compound that belongs to the class of benzoic acid derivatives. It is a colorless crystalline solid with a molecular weight of 172.18 .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-5-sulfanylbenzoic acid is C7H5FO2S . The InChI code is 1S/C7H5FO2S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H,9,10) .Physical And Chemical Properties Analysis
2-Fluoro-5-sulfanylbenzoic acid is a colorless crystalline solid. It is soluble in organic solvents such as ethanol and acetone but insoluble in water.Scientific Research Applications
Peptidomimetics Synthesis
2-Fluoro-5-sulfanylbenzoic acid has been utilized in the synthesis of β-turn peptidomimetics. The study by Jiang and Burgess (2002) demonstrates its use in solid-phase syntheses, aiming to stabilize β-turn conformations through transannular hydrogen bonding, which is crucial for developing therapeutics that mimic protein secondary structures (Jiang & Burgess, 2002).
Metal-Organic Frameworks (MOFs)
Vizuet et al. (2021) reported the modulator role of 2-fluorobenzoic acid derivatives in the synthesis of rare-earth metal-organic frameworks. Their research highlights the novel presence of fluoro bridging groups in RE MOFs, which could influence the structural integrity and functionality of these porous materials for applications like gas storage, separation, and catalysis (Vizuet et al., 2021).
Heterocyclic Compound Synthesis
The synthesis of 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety from 3-chloro-2-fluoro benzoic acid, as reported by Bhat et al. (2016), exemplifies the application of 2-fluoro-5-sulfanylbenzoic acid in generating compounds with potential anti-convulsant and anti-inflammatory activities. This research showcases the chemical's utility in creating pharmacologically active heterocycles (Bhat et al., 2016).
Catalysis and Synthetic Methodologies
Moreno-Fuquen et al. (2019) developed an efficient catalyst- and solvent-free synthesis method for benzamide derivatives using 2-fluoro-5-sulfanylbenzoic acid. This work emphasizes its importance in green chemistry by enabling the regioselective synthesis of complex molecules under environmentally benign conditions (Moreno-Fuquen et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-5-sulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMTWWJCXRZJEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-sulfanylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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